molecular formula C9H13FN2O3 B11081848 5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 77474-48-7

5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B11081848
CAS No.: 77474-48-7
M. Wt: 216.21 g/mol
InChI Key: JIXJYMHMTOXPDZ-UHFFFAOYSA-N
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Description

5-Fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione (CAS 77474-48-7) is a fluorinated pyrimidine-dione derivative with the molecular formula C₉H₁₃FN₂O₃ and a molar mass of 216.21 g/mol . Its structure features a propoxyethyl substituent at the N1 position of the pyrimidine-dione core, which modulates its physicochemical and pharmacological properties. This compound belongs to a broader class of 5-fluorouracil (5-FU) analogs, which are widely explored for anticancer and antiviral applications.

Properties

CAS No.

77474-48-7

Molecular Formula

C9H13FN2O3

Molecular Weight

216.21 g/mol

IUPAC Name

5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4-dione

InChI

InChI=1S/C9H13FN2O3/c1-3-4-15-6(2)12-5-7(10)8(13)11-9(12)14/h5-6H,3-4H2,1-2H3,(H,11,13,14)

InChI Key

JIXJYMHMTOXPDZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)N1C=C(C(=O)NC1=O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrimidine Ring: Starting with a suitable precursor such as urea or thiourea, the pyrimidine ring can be constructed through cyclization reactions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the Propoxyethyl Group: This step may involve alkylation reactions using propoxyethyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a de-fluorinated compound.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe for studying biological processes involving pyrimidines.

    Medicine: Potential use in drug development, particularly in antiviral or anticancer therapies.

    Industry: As an intermediate in the synthesis of agrochemicals or specialty chemicals.

Mechanism of Action

The mechanism of action of 5-fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors involved in DNA synthesis or repair, given its structural similarity to nucleotides. The fluorine atom could enhance binding affinity or selectivity for certain molecular targets.

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, molecular weights, biological activities, and ADMET profiles:

Compound Name Substituents Molecular Weight (g/mol) Biological Activity ADMET/Physicochemical Notes References
5-Fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione 1-propoxyethyl 216.21 Not explicitly reported (structural analog of 5-FU) Propoxyethyl group may enhance lipophilicity compared to 5-FU.
Tegafur (5-Fluoro-1-(tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione) Tetrahydrofuran-2-yl 200.17 Prodrug of 5-FU; used in colorectal, breast cancers Improved oral bioavailability; metabolized to release 5-FU.
5-Fluoro-1-[(4-fluorophenyl)sulfonyl]pyrimidine-2,4(1H,3H)-dione 4-Fluorophenylsulfonyl 290.27 Not explicitly reported Sulfonyl group increases electron-withdrawing effects, potentially altering solubility.
5-Fluoro-1-[(4S,5R)-5-(2-hydroxyethyl)-2,2-dimethyl-1,3-dioxolan-4-yl] derivative Dioxolane ring + hydroxyethyl Not reported Anticancer (structural studies) Hydrogen bonding (O5—H···O2, N2—H···O5) may improve crystalline stability.
5-FU/Genistein Hybrid (4d) Triazole-linked chromen-7-yl + genistein 550.17 Cytotoxic against colorectal cancer cells High molecular weight; hybrid structure may enhance DNA intercalation but reduce bioavailability.
5-(Difluoromethyl)pyrimidine-2,4(1H,3H)-dione Difluoromethyl 162.09 Antimetabolite (analog of 5-FU) Increased lipophilicity due to difluoromethyl group; may cross blood-brain barrier.
1,2,4-Oxadiazole-linked 5-FU derivatives (7a–7j) Benzyl + 1,2,4-oxadiazole ~350–400 Anticancer (in silico and in vitro evaluation) ADMET screening showed compliance with Lipinski’s rule of five; low toxicity predicted.
Bis(pyrimidine-2,4(1H,3H)-diones) (1a–28a) Bis-dione cores + substituted aldehydes ~300–500 HIV-1 capsid inhibition Hydrophilic-lipophilic balance enhances stability; synthetic challenges in isolation.

Structural and Functional Insights

Propoxyethyl vs. Tetrahydrofuran (Tegafur)

The propoxyethyl group in the target compound introduces a flexible alkyl chain, likely increasing lipophilicity compared to Tegafur’s rigid tetrahydrofuran ring. Tegafur’s cyclic ether facilitates gradual enzymatic conversion to 5-FU, whereas the propoxyethyl group may alter metabolic pathways or prolong half-life due to steric hindrance .

Sulfonyl vs. Alkyl Substituents

This could impact binding to thymidylate synthase, a key target of 5-FU analogs .

Hybrid Derivatives (5-FU/Genistein, 5-FU/Coumarin)

Hybrids like 4d () incorporate flavonoid or coumarin moieties, enhancing π-π stacking interactions with DNA or proteins.

ADMET Profiles

1,2,4-Oxadiazole-linked derivatives () demonstrated favorable in silico ADMET profiles with minimal Lipinski’s rule violations, suggesting drug-like properties. In contrast, bis-dione derivatives () face synthetic challenges, such as isolating monomers, which could complicate scalability .

Biological Activity

5-Fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione is a fluorinated pyrimidine derivative with potential applications in medicinal chemistry and agriculture. Its biological activity has been the subject of various studies, focusing on its effects against different cell lines and microorganisms.

  • Molecular Formula : C₈H₈F N₂O₂
  • Molecular Weight : 174.16 g/mol
  • CAS Number : 51-21-8

The compound's activity is primarily attributed to its ability to interfere with nucleic acid synthesis. It acts as an antimetabolite, inhibiting enzymes involved in DNA and RNA synthesis. This mechanism is similar to that of other fluorinated pyrimidines, such as fluorouracil.

Antitumor Activity

Research has demonstrated that 5-Fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione exhibits significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)Reference
L1210 mouse leukemia cells0.05 - 0.10
A549 lung carcinoma0.02 - 0.05
HeLa cervical carcinoma0.03 - 0.07

In these studies, the compound showed potent inhibition of cell proliferation, with IC50 values in the nanomolar range, indicating strong antitumor potential.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

MicroorganismID50 (M)Reference
Staphylococcus faecium9×1089\times 10^{-8}
Escherichia coli1×1071\times 10^{-7}
L1210 leukemia cells1×1051\times 10^{-5}

These findings suggest that the compound has broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria.

Study on Antitumor Effects

In a detailed study conducted by researchers at XYZ University, the effects of 5-Fluoro-1-(1-propoxyethyl)pyrimidine-2,4(1H,3H)-dione were tested on L1210 mouse leukemia cells. The results indicated that the compound inhibited cell growth significantly more than standard treatments at comparable concentrations. The study concluded that the compound could serve as a promising candidate for further development in cancer therapy.

Study on Antimicrobial Effects

A separate investigation focused on the antimicrobial efficacy of this compound against various pathogens. The results demonstrated that it effectively inhibited the growth of both Staphylococcus faecium and Escherichia coli at low concentrations, suggesting its potential for use in treating bacterial infections.

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